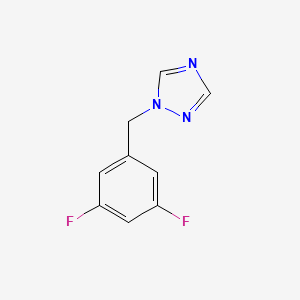

1-(3,5-difluorobenzyl)-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3,5-difluorobenzyl)-1H-1,2,4-triazole” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The 3,5-difluorobenzyl group is a benzyl group substituted with two fluorine atoms at the 3rd and 5th positions .

Molecular Structure Analysis

The molecular structure of “1-(3,5-difluorobenzyl)-1H-1,2,4-triazole” would consist of a 1,2,4-triazole ring attached to a 3,5-difluorobenzyl group. The presence of the fluorine atoms and the aromatic ring could influence the compound’s reactivity and interactions .Chemical Reactions Analysis

The chemical reactions of “1-(3,5-difluorobenzyl)-1H-1,2,4-triazole” would depend on the specific conditions and reagents present. The 1,2,4-triazole ring is known to participate in various reactions, including alkylation, acylation, and nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,5-difluorobenzyl)-1H-1,2,4-triazole” would be influenced by its molecular structure. The presence of the fluorine atoms could increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Triazole derivatives have been synthesized and evaluated for their antimicrobial activities against both bacterial and fungal strains. A study by Jadhav et al. (2017) discussed the creation of novel compounds with moderate to good antimicrobial activities, showcasing the potential of triazole derivatives in combating microbial infections (Jadhav et al., 2017).

Supramolecular and Coordination Chemistry

The unique combination of facile accessibility and diverse supramolecular interactions of 1,2,3-triazoles has led to their applications in supramolecular and coordination chemistry. Schulze and Schubert (2014) highlighted how triazole derivatives facilitate a variety of interactions, including hydrogen and halogen bonding, which are essential for the development of complex chemical systems (Schulze & Schubert, 2014).

Metal-Organic Frameworks (MOFs)

Triazole derivatives have been utilized in the synthesis of fluorinated metal-organic frameworks, exhibiting potential for applications in gas storage, catalysis, and separation technologies. Zhang et al. (2014) demonstrated the use of a fluorinated bis(triazole) ligand to construct novel MOFs with varying supramolecular architectures, further showing bactericidal activities against both Gram-positive and Gram-negative bacteria (Zhang et al., 2014).

Synthesis and Characterization of Novel Compounds

The synthesis of 1,2,3-triazole derivatives via multi-component reactions and their potential biological activities highlight the triazoles' role in drug discovery and development. Vo (2020) discussed the synthesis of disubstituted 1,2,3-triazoles, confirming their structures through various spectroscopic analyses and evaluating their antimicrobial activities (Vo, 2020).

Direcciones Futuras

The future research directions for “1-(3,5-difluorobenzyl)-1H-1,2,4-triazole” could include further studies on its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, this compound could be of interest in medicinal chemistry .

Propiedades

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-8-1-7(2-9(11)3-8)4-14-6-12-5-13-14/h1-3,5-6H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGMFCCJLOLHIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-difluorobenzyl)-1H-1,2,4-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(7-methyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2570503.png)

![2-ethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2570507.png)

![Ethyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570513.png)

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2570516.png)

![3-benzyl-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2570517.png)

![6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2570518.png)